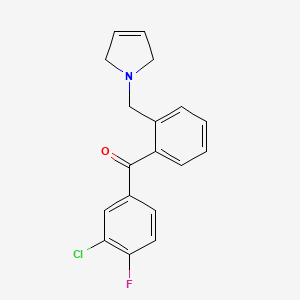

(3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Übersicht

Beschreibung

(3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a synthetic organic compound characterized by its unique structure, which includes a chloro-fluorophenyl group and a dihydropyrrol-1-yl methylphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is as follows:

Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 2-bromobenzyl bromide.

Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 3-chloro-4-fluoroaniline and 2-bromobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Cyclization: The intermediate undergoes cyclization with 2,5-dihydro-1H-pyrrole in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Final Product: The final step involves the oxidation of the cyclized product to form the desired methanone compound using an oxidizing agent like manganese dioxide (MnO₂).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the methanone group to a secondary alcohol.

Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium methoxide (NaOCH₃) to replace the chloro or fluoro groups.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: H₂ gas with Pd/C catalyst.

Substitution: NaOCH₃ in methanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Methoxy-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of both chloro and fluoro groups can enhance binding affinity and selectivity towards biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The dihydropyrrol-1-yl moiety can further stabilize these interactions through π-π stacking or hydrophobic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Chloro-4-fluorophenyl)(2-phenyl)methanone: Lacks the dihydropyrrol-1-yl group, which may reduce its biological activity.

(3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)ethanone: Similar structure but with an ethanone group, which may alter its reactivity and biological properties.

Uniqueness

The presence of both chloro and fluoro groups, along with the dihydropyrrol-1-yl moiety, makes (3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone unique. These functional groups contribute to its enhanced reactivity and potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Biologische Aktivität

The compound (3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , often referred to as C1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

C1 has a complex structure characterized by a chloro and fluorine substituent on the phenyl ring, alongside a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 315.81 g/mol.

Biological Activity Overview

C1 exhibits a range of biological activities, notably in the fields of anticancer research and neuropharmacology. The following sections provide detailed insights into its effects on various biological targets.

Anticancer Activity

Recent studies have demonstrated that C1 possesses significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects of C1 on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Inhibition of cell cycle progression |

| A549 | 10.0 | Activation of caspase pathways |

Data derived from in vitro studies conducted on human cancer cell lines.

Neuropharmacological Effects

C1 has also been studied for its potential neuroprotective properties. Research indicates that it may enhance cognitive functions and exhibit antidepressant-like effects in animal models.

Case Study: Neuroprotective Effects

In a study involving mice subjected to chronic stress, administration of C1 resulted in improved performance in behavioral tests, suggesting its potential as an antidepressant. The study highlighted that C1 modulates neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation.

Structure-Activity Relationships (SAR)

The biological activity of C1 can be attributed to specific structural features:

- Chloro and Fluoro Substituents : These halogen atoms enhance lipophilicity and influence the compound's interaction with biological targets.

- Pyrrolidine Moiety : This component is essential for binding affinity to certain receptors, enhancing the compound's therapeutic potential.

Comparative Analysis

Table 2: SAR Insights from Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Compound A | No halogen substituents | Low anticancer activity |

| Compound B | Fluorinated phenyl ring | Moderate neuroprotective effects |

| C1 | Chloro and fluoro substituents | High cytotoxicity and neuroprotection |

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-16-11-13(7-8-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTUAVNYKHZUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643940 | |

| Record name | (3-Chloro-4-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-44-5 | |

| Record name | (3-Chloro-4-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.